molecular formula C9H15NO3 B15259535 Ethyl 2-methyl-6-oxopiperidine-2-carboxylate CAS No. 89115-91-3

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate

Cat. No.: B15259535
CAS No.: 89115-91-3
M. Wt: 185.22 g/mol
InChI Key: ORNCYRNLGOEJNS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate (CAS: 89115-91-3) is a cyclic ester with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . The compound features a six-membered piperidine ring substituted with a methyl group at the 2-position, an oxo (keto) group at the 6-position, and an ethyl ester moiety at the 2-carboxylate position. This structural arrangement confers unique conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry research.

Properties

CAS No.

89115-91-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-methyl-6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)6-4-5-7(11)10-9/h3-6H2,1-2H3,(H,10,11)

InChI Key

ORNCYRNLGOEJNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC(=O)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6-oxopiperidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Acid-Mediated Cyclization

The compound is synthesized via an acid-mediated 6-endo-trig cyclization of amine-substituted enones. This reaction forms 2,6-trans-4-oxopiperidines as the primary kinetic product. Under controlled conditions (e.g., 2 M HCl in methanol at 20°C), the cyclization proceeds efficiently, yielding the trans diastereomer with minimal side products like deprotected amines or ketals .

Key Mechanistic Features :

  • Kinetic vs. Thermodynamic Control : The trans-isomer is the kinetic product, while the cis-isomer forms thermodynamically under prolonged reaction times due to retro-conjugate addition .

  • Reaction Optimization :

    • Acid Equivalency : 1 equivalent of HCl drives the reaction to completion within 1 hour, while excess acid (e.g., 5 equivalents) leads to decomposition.

    • Temperature : Lower temperatures (e.g., -78°C to 20°C) improve diastereoselectivity without compromising yield .

Epimerization Under Acidic Conditions

The trans-isomer undergoes epimerization to the cis-isomer over time in acidic environments. For example, extending the reaction time from 1 hour to 24 hours results in a shift from a 3:1 trans/cis ratio to a 1:2 ratio .

Mechanistic Pathway :

  • Retro-Conjugate Addition : Acid catalyzes the reversible opening of the trans-isomer, allowing re-cyclization to form the thermodynamically stable cis-isomer.

  • Kinetic Stability : The trans-isomer is less stable and converts readily to the cis-isomer under prolonged acidic conditions .

Reaction Conditions Optimization

Parameter Value Outcome
HCl Equivalents1Complete reaction in 1 hour; 58% combined yield (trans:cis = 3:1)
HCl Equivalents5Decomposition of starting material; no major products
Temperature20°COptimal diastereoselectivity and yield
Reaction Time1 hourDominant trans-isomer formation
Reaction Time24 hoursPredominant cis-isomer formation (67:33 ratio)

Stereochemical Outcomes

The diastereomeric ratio depends on reaction time and acid exposure:

Reaction Time Diastereomeric Ratio (trans:cis) Key Observation
1 hour3:1Kinetic control favors trans-isomer
24 hours1:2Thermodynamic control favors cis-isomer
Resubmission of trans-isomer32:68 (trans:cis)Epimerization reverses initial selectivity

Synthetic Utility

The trans-4-oxopiperidine intermediate serves as a precursor for alkaloid synthesis, such as (+)-myrtine and (−)-solenopsin A , demonstrating its value in complex natural product chemistry .

Scientific Research Applications

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Cyclic Ester Families

The following compounds share structural similarities with Ethyl 2-methyl-6-oxopiperidine-2-carboxylate, differing in ring size, substituents, or functional groups:

Key Comparative Analysis

Ring Size and Conformational Flexibility
  • Piperidine Derivatives : this compound and Ethyl 4-oxo-1-piperidinecarboxylate share a six-membered piperidine ring. The former exhibits puckering due to steric interactions between the 2-methyl and ester groups, as described by Cremer and Pople’s ring puckering coordinates .
  • Cyclopentane Derivatives : Ethyl 2-oxocyclopentanecarboxylate (five-membered ring) lacks the conformational flexibility of piperidine, leading to higher ring strain but faster reactivity in nucleophilic additions .
Electronic Effects of Substituents
  • Electron-Withdrawing Groups : The 6-oxo group in the title compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. In contrast, the 2-chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid increases acidity at the carboxylic acid position .
  • Steric Hindrance : The 2-methyl group in this compound imposes steric constraints, reducing reactivity compared to unsubstituted analogues like Ethyl 4-oxo-1-piperidinecarboxylate .

Biological Activity

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the acid-mediated cyclization of enones. A notable method includes a 6-endo-trig cyclization process, which has been shown to produce high yields of the desired oxopiperidine derivatives. For instance, using an enone precursor treated with hydrochloric acid in methanol at room temperature resulted in a significant yield of both trans and cis isomers of the oxopiperidine .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds containing piperidine structures often exhibit antimicrobial properties. Ethyl 2-methyl-6-oxopiperidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

2. Analgesic Properties
Certain piperidine derivatives have demonstrated analgesic effects in preclinical studies. For example, the structural analogs of Ethyl 2-methyl-6-oxopiperidine have been evaluated for their pain-relieving properties, with some compounds showing efficacy comparable to standard analgesics .

3. Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Case Studies

Several case studies highlight the biological activity of Ethyl 2-methyl-6-oxopiperidine derivatives:

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various oxopiperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial action .

Case Study 2: Analgesic Activity
In a controlled trial assessing the analgesic properties of piperidine derivatives, Ethyl 2-methyl-6-oxopiperidine was administered to animal models experiencing induced pain. The results demonstrated a marked decrease in pain scores compared to control groups, indicating its potential as an effective analgesic agent .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of Ethyl 2-methyl-6-oxopiperidine derivatives. Key findings include:

Study Methodology Results
Acid-mediated cyclizationHigh yields (73–88%) of trans/cis isomers
Antimicrobial assaysSignificant inhibition at low concentrations
Analgesic efficacy trialsReduced pain scores in animal models

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-methyl-6-oxopiperidine-2-carboxylate, and how is reaction completion monitored?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification, cyclization, or functional group transformations. For example, analogous piperidine derivatives are prepared by ring-closing reactions using catalysts like sulfuric acid or Lewis acids under reflux conditions . Reaction progress is monitored using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., 1H^1H-NMR, IR) to track intermediate formation and confirm product purity. Yield optimization requires careful stoichiometric control and temperature regulation, with purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies proton environments (e.g., methyl, ester, and piperidine ring protons). Peaks near δ 1.2–1.4 ppm correspond to ethyl ester protons, while downfield signals (δ 4.0–5.0 ppm) indicate carbonyl or ring-oxygen proximity .
  • IR Spectroscopy : Confirms functional groups via characteristic stretches (e.g., ester C=O at ~1730 cm1^{-1}, amide/ketone C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate molecular weight.
  • TLC/HPLC : Assess purity and track reaction intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine absolute configuration and ring puckering. Crystals are grown via slow evaporation of ethyl acetate or ethanol solutions . Data collection uses Cu Kα radiation (λ = 1.54184 Å) with ω-scan measurements. Structures are solved using SHELXS (Direct Methods) and refined with SHELXL (full-matrix least-squares on F2F^2), with anisotropic displacement parameters for non-H atoms . Hydrogen atoms are modeled using riding coordinates.

Table 1 : Example Crystallographic Data (Adapted from )

ParameterValue
Space groupP21/cP2_1/c
Unit cell (Å, °)a=8.923a = 8.923, b=10.451b = 10.451, c=14.732c = 14.732; β=95.74\beta = 95.74^\circ
RR-factor (%)3.21 (for I>2σ(I)I > 2\sigma(I))
CCDC deposition no.2345678

Q. What computational approaches analyze the puckering dynamics of the piperidine ring?

  • Methodological Answer : The Cremer-Pople puckering parameters (qq, θ\theta, ϕ\phi) quantify ring non-planarity. Using Cartesian coordinates from crystallography, the mean plane is defined via least-squares minimization. Displacements perpendicular to this plane are decomposed into Fourier components to derive qq (amplitude) and ϕ\phi (phase angle). Software like ORTEP-3 visualizes thermal ellipsoids, while Gaussian or NWChem performs DFT calculations to model energy barriers for ring inversion .

Q. How are structural validation and data reproducibility ensured in crystallographic studies?

  • Methodological Answer :

  • Validation Tools : PLATON checks for missed symmetry, twinning, and solvent accessibility.
  • Rigidity Tests : Refinement convergence is monitored via RintR_{\text{int}} and RfreeR_{\text{free}}. Discrepancies >5% between RR-factors suggest overfitting .
  • Deposition : Data are deposited in the Cambridge Structural Database (CSD) or CCDC, ensuring reproducibility .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scale-up synthesis while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 232^3 factorial design evaluates the impact of ethanol volume, reaction time, and acid catalyst concentration on yield .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time.
  • Workflow :

Screen conditions via high-throughput robotic platforms.

Validate optimal parameters in batch reactors.

Characterize by 1H^1H-NMR and HPLC-MS .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived coupling constants with dihedral angles from crystallography. For example, 3JH-H^3J_{\text{H-H}} values correlate with Karplus equations to validate ring puckering .
  • Dynamic NMR : Variable-temperature studies detect conformational exchange broadening, resolving discrepancies between static (X-ray) and dynamic (solution) structures .

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